5-Chloro-3-fluorobenzene-1,2-diamine

Description

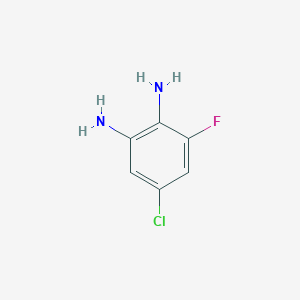

5-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1106717-48-9) is a halogenated aromatic diamine with the molecular formula C₆H₅ClFN₂ and a molecular weight of 174.57 g/mol. Its structure features a benzene ring substituted with chlorine at position 5, fluorine at position 3, and two amine groups at positions 1 and 2. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity in heterocyclic synthesis, particularly in forming fused aromatic systems like benzimidazoles or indoloquinoxalines . Its high purity (97%) and stability under controlled conditions make it suitable for industrial applications .

Properties

IUPAC Name |

5-chloro-3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIHTVJIAVTOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729323 | |

| Record name | 5-Chloro-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106717-48-9 | |

| Record name | 5-Chloro-3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzene derivatives are known to interact with various biological targets depending on their functional groups.

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions. In these reactions, the electron-rich aromatic ring attacks an electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, restoring aromaticity.

Biological Activity

5-Chloro-3-fluorobenzene-1,2-diamine, with the chemical formula CHClFN and a molecular weight of 160.58 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with chlorine and fluorine atoms, which can influence its reactivity and biological interactions. The presence of these halogens can enhance lipophilicity and alter binding affinities to biological targets.

Antimicrobial Activity

Several studies have demonstrated that benzimidazole derivatives, which share structural similarities with this compound, possess significant antimicrobial properties. For instance, compounds with halogen substitutions have been noted for their enhanced activity against Mycobacterium tuberculosis. In a study evaluating benzimidazole derivatives, compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) lower than those of standard antitubercular agents .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 4d | Benzimidazole derivative | <10 | Antitubercular |

| 5i | Benzimidazole derivative | <10 | Antitubercular |

Case Study 1: Inhibition of Trypanosoma brucei

A related compound was evaluated for its inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase. The study found that modifications at the C-5 position significantly improved the enzyme inhibition potency. Compounds with chlorine substitutions exhibited enhanced cellular activity compared to their unsubstituted counterparts .

Case Study 2: Structure-Activity Relationships

In a structure-guided design study, various substituted benzimidazoles were synthesized and tested for their biological activity. The introduction of halogen atoms at specific positions on the aromatic ring was found to enhance binding affinity and biological activity against various pathogens . This suggests that similar modifications in this compound could yield beneficial effects.

The biological mechanisms through which compounds like this compound exert their effects often involve interaction with key enzymes or receptors in target organisms. For example, halogenated compounds can engage in hydrogen bonding and hydrophobic interactions that stabilize binding to active sites on enzymes involved in metabolic pathways.

Scientific Research Applications

Recent studies have highlighted the compound's biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

5-Chloro-3-fluorobenzene-1,2-diamine has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both bacterial and fungal strains. For instance:

| Pathogen Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Fungi | Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study reported that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death.

Case Study Example :

In a controlled laboratory setting, treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 in MCF-7 breast cancer cells.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for its potential use in drug development. Its structure allows for modifications that can enhance efficacy or reduce toxicity.

Material Science

The compound's unique properties make it suitable for applications in material science. Research is ongoing into its use as a building block for functional materials or polymers with specific properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Electron-Withdrawing Effects: The presence of chlorine and fluorine in this compound enhances electrophilic substitution reactivity compared to non-halogenated diamines. However, it is less reactive than nitro-substituted analogues (e.g., 5-Chloro-3-nitrobenzene-1,2-diamine), which undergo facile reduction to form amines .

- Stability: Diamines with electron-withdrawing groups (e.g., NO₂, CF₃) are generally less stable due to increased susceptibility to hydrolysis or oxidation. For instance, 5-Chloro-3-nitrobenzene-1,2-diamine requires careful handling to prevent decomposition , whereas methyl-substituted derivatives (e.g., 5-Fluoro-3-methylbenzene-1,2-diamine) exhibit improved shelf life .

Positional Isomerism

- 3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 36556-52-2) demonstrates how substituent positioning alters electronic properties.

Research Findings and Trends

Recent studies highlight the growing use of fluorinated diamines in targeted drug delivery systems due to their improved metabolic stability. For example, trifluoromethyl derivatives (e.g., CAS: 156425-10-4) show enhanced blood-brain barrier penetration in neurological drug candidates . Conversely, nitro-substituted diamines are being phased out in favor of safer halogenated variants due to toxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.